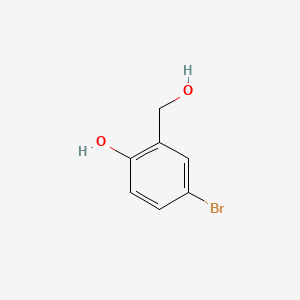

5-Bromo-2-hydroxybenzyl alcohol

Descripción

Established Synthetic Routes

Established methods for synthesizing 5-Bromo-2-hydroxybenzyl alcohol are reliable and well-documented in chemical literature, centering on reduction and bromination reactions.

A primary and widely used method for preparing this compound is the reduction of its corresponding aldehyde, 5-bromo-2-hydroxybenzaldehyde. guidechem.com This transformation specifically converts the aldehyde functional group into a primary alcohol. masterorganicchemistry.comyoutube.com

The reaction is typically carried out using sodium borohydride (NaBH₄), a mild and selective reducing agent that is effective for reducing aldehydes and ketones. masterorganicchemistry.comorganic-chemistry.org A common procedure involves dissolving 5-bromo-2-hydroxybenzaldehyde in a solvent system such as a tetrahydrofuran (THF) and water mixture. guidechem.com Sodium borohydride is then added portion-wise at room temperature. guidechem.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. youtube.com After the reaction is complete, a workup step with a dilute acid, like hydrochloric acid, is performed to hydrolyze the intermediate borate ester and yield the final alcohol product. guidechem.com The resulting this compound is typically a white crystalline solid. guidechem.com

Table 1: Reaction Parameters for Sodium Borohydride Reduction

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 5-bromo-2-hydroxybenzaldehyde | guidechem.com |

| Reagent | Sodium borohydride (NaBH₄) | guidechem.com |

| Solvent | Tetrahydrofuran (THF) and Water | guidechem.com |

| Temperature | Room temperature | guidechem.com |

| Workup | Addition of 5% Hydrochloric acid (HCl) | guidechem.com |

Another fundamental approach to synthesizing this compound is through the electrophilic bromination of saligenin (2-hydroxybenzyl alcohol). ontosight.ai In this reaction, the benzene (B151609) ring of saligenin is directly functionalized with a bromine atom.

The orientation of the incoming electrophile (Br⁺) is dictated by the existing substituents on the ring: the hydroxyl (-OH) group and the hydroxymethyl (-CH₂OH) group. Both are activating, ortho-, para-directing groups. The hydroxyl group is a much stronger activating group, and its directing effect dominates. Therefore, bromination occurs preferentially at the positions ortho and para to the hydroxyl group. The position para (at C5) to the -OH group is sterically accessible, leading to the formation of this compound as the major product. A similar strategy involves the bromination of salicylaldehyde at low temperatures to produce the precursor 5-bromosalicylaldehyde (B98134), which is then reduced as described previously. nih.gov

Beyond the standard methods, various modified procedures are documented in chemical literature and academic theses. For instance, a doctoral thesis by Bajwa details studies toward the synthesis of a natural product that involves the preparation of this compound, illustrating a specific application-oriented synthetic context. nih.govnih.gov

Furthermore, general advancements in reduction reactions can be adapted for this specific synthesis. The use of ultrasonic irradiation has been explored to accelerate sodium borohydride reductions, potentially reducing reaction times. ugm.ac.id While this technique was found to be less effective in purely solvent-free conditions for some substrates, its application in a minimal amount of a suitable solvent like ethanol presents a viable modification to the standard procedure. ugm.ac.id

Novel Synthetic Approaches and Innovations

While specific novel, single-step syntheses for this compound are not widely reported, innovations in related fields point toward potential new routes. Modern organic synthesis increasingly focuses on efficiency, often through one-pot procedures that combine multiple reaction steps without isolating intermediates. By analogy, the development of a one-pot method that accomplishes the bromination of saligenin followed by in-situ reduction, or the formylation of 4-bromophenol and subsequent reduction in a single vessel, represents a potential area for innovation.

Catalytic Synthesis and Green Chemistry Principles

The application of green chemistry principles is increasingly important in chemical synthesis. The established reduction of 5-bromo-2-hydroxybenzaldehyde with sodium borohydride is inherently greener and safer than using harsher, less selective, and more hazardous reducing agents like lithium aluminum hydride. masterorganicchemistry.com

Further greening of the process can be achieved through catalysis. For example, the activation of sodium borohydride with a catalytic amount of boric acid or other solid acids can enhance its reductive capability, potentially allowing for milder conditions or reduced reagent usage. organic-chemistry.org Solvent choice is another key aspect of green chemistry. While THF is a common solvent, research into replacing it with more environmentally benign solvents like ethanol is an ongoing effort in organic synthesis. ugm.ac.id Additionally, catalytic aerobic oxidation, which represents the reverse reaction, stands as a prime example of a green chemistry approach, avoiding the use of stoichiometric, heavy-metal-based oxidants. orgsyn.org

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKRHSVKIORZQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177739 | |

| Record name | Bromosaligenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2316-64-5 | |

| Record name | 5-Bromo-2-hydroxybenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2316-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromosaligenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002316645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromosaligenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromosaligenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-hydroxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOSALIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1UZ53815E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Studies

Reactions at the Hydroxyl Group

The phenolic hydroxyl group in 5-bromo-2-hydroxybenzyl alcohol is a site of significant chemical reactivity, primarily involving reactions such as esterification and etherification. These transformations are crucial for the synthesis of various derivatives with modified properties.

Esterification: The synthesis of esters from this compound can be achieved through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base. While specific examples for this exact molecule are not extensively documented in readily available literature, the general reactivity of phenolic hydroxyl groups suggests that such reactions would proceed readily. For instance, the reaction with acetyl chloride in the presence of a tertiary amine like triethylamine or pyridine would yield 5-bromo-2-(acetoxy)benzyl alcohol.

Etherification: The phenolic hydroxyl group can also undergo etherification, for example, through the Williamson ether synthesis. This would involve deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

Reactions at the Benzyl Alcohol Moiety

The primary alcohol functional group at the benzylic position offers a diverse range of reactive possibilities, including oxidation to form aldehydes and carboxylic acids, and carbon-carbon bond-forming reactions.

Oxidation: The benzylic alcohol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

To Aldehyde: Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for the selective oxidation of primary alcohols to aldehydes libretexts.orgorganic-chemistry.org. The use of these reagents would convert this compound to 5-bromo-2-hydroxybenzaldehyde. Another method involves the use of a Cu(I)/TEMPO catalyst system, which shows high selectivity for the oxidation of primary alcohols orgsyn.org.

To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (prepared from CrO₃ and aqueous sulfuric acid), will oxidize the primary alcohol all the way to the carboxylic acid, yielding 5-bromo-2-hydroxybenzoic acid libretexts.orgchemguide.co.uk. A two-step, one-pot procedure using NaOCl and TEMPO followed by NaClO₂ has also been developed for the efficient conversion of primary alcohols to carboxylic acids under mild conditions nih.govorganic-chemistry.org.

Carbon-Carbon Bond Formation: The benzylic position can also be a site for the formation of new carbon-carbon bonds. A notable example is the Grignard reaction. The precursor, 5-bromosalicylaldehyde (B98134), can react with a Grignard reagent, such as (2-naphthyl)magnesium bromide, to form a secondary alcohol, 5-bromo-2-hydroxy-α-(2-naphthyl)benzyl alcohol, after an acidic workup prepchem.com. This demonstrates the potential to introduce a variety of substituents at the benzylic carbon.

Reactivity of the Bromine Substituent

The bromine atom attached to the aromatic ring is a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. researchgate.netcymitquimica.com

Palladium-Catalyzed Cross-Coupling Reactions:

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction is highly efficient for forming aryl-alkyne bonds.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene wikipedia.orgorganic-chemistry.org. This allows for the introduction of vinyl groups onto the aromatic ring.

Suzuki Coupling: In this reaction, the aryl bromide is coupled with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium complex. This is a versatile method for forming biaryl compounds.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base chemspider.com. This is a powerful tool for synthesizing arylamines.

The general conditions for these reactions are summarized in the table below.

| Reaction | Coupling Partner | Catalyst System | Base |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI) | Amine (e.g., Triethylamine) |

| Heck Reaction | Alkene | Pd catalyst (e.g., Pd(OAc)₂) | Base (e.g., Et₃N, K₂CO₃) |

| Suzuki Coupling | Boronic Acid/Ester | Pd catalyst (e.g., Pd(PPh₃)₄) | Base (e.g., Na₂CO₃, K₃PO₄) |

| Buchwald-Hartwig Amination | Amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP) | Strong Base (e.g., NaOtBu) |

Aromatic Ring Functionalization and Derivatization

The existing substituents on the benzene (B151609) ring of this compound, the hydroxyl group (an activating ortho-, para-director) and the bromine atom (a deactivating ortho-, para-director), influence the regioselectivity of further electrophilic aromatic substitution reactions. The positions ortho and para to the strongly activating hydroxyl group are the most likely sites for further substitution. However, steric hindrance from the adjacent hydroxymethyl group and the bromine atom will also play a significant role.

Potential electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid.

Halogenation: Further halogenation, for instance, bromination or chlorination, can occur in the presence of a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: These reactions would introduce alkyl or acyl groups, respectively, onto the aromatic ring, although the presence of the deactivating bromine and the potentially coordinating hydroxyl and alcohol groups can complicate these reactions.

Reaction Mechanisms in Complex Chemical Systems

The reactivity of this compound in more complex systems, such as in the presence of free radicals or under computational investigation, reveals deeper mechanistic details.

A comprehensive theoretical and experimental study on the closely related molecule, 5-bromo-2-hydroxybenzaldehyde, using Density Functional Theory (DFT) calculations, provides valuable insights nih.gov. Such computational studies can predict the most stable molecular structures, analyze electron density distribution, and identify reactive sites for nucleophilic and electrophilic attack nih.gov. These theoretical models help in understanding and predicting the chemical behavior of the molecule in various reaction environments.

Furthermore, studies on the reaction of similar phenolic compounds, like p-hydroxybenzyl alcohol, with hydroxyl radicals generated by the Fenton reaction, indicate that these molecules can act as free-radical scavengers researchgate.net. The phenolic hydroxyl group is crucial in this process. The mechanism likely involves the donation of a hydrogen atom from the phenolic hydroxyl group to the radical species, forming a resonance-stabilized phenoxyl radical. This antioxidant property is an important aspect of the compound's reactivity in biological or oxidative environments.

The synthesis of complex heterocyclic structures, such as 7-bromo-2,3-diphenyl-5H-imidazo[2,1-b] prepchem.comsigmaaldrich.combenzoxazine (B1645224) and 6-bromo-2-octyl-4H-1,3,2-benzodioxaphosphorin 2-oxide from this compound, highlights its role as a versatile building block sigmaaldrich.com. The formation of these products involves a cascade of reactions where multiple functional groups of the starting material participate, showcasing its utility in constructing complex molecular architectures. The mechanisms of these transformations likely involve initial reactions at the hydroxyl and/or benzyl alcohol moieties, followed by intramolecular cyclizations.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 5-Bromo-2-hydroxybenzyl alcohol, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide critical data for its structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), reveals distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the hydroxyl protons. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton.

The aromatic region of the spectrum is of particular interest. The proton ortho to the hydroxyl group is expected to appear at a different chemical shift compared to the protons on the bromine-substituted side of the ring. The coupling between adjacent protons (J-coupling) provides further information about their relative positions. In a typical spectrum, one might observe a doublet for the proton adjacent to the bromine atom, a doublet of doublets for the proton between the hydroxyl and bromo-substituted carbons, and a doublet for the proton ortho to the hydroxyl group. The benzylic methylene protons (—CH₂OH) typically appear as a singlet, though this can sometimes be a broader signal or a triplet if there is coupling to the hydroxyl proton. The phenolic and alcoholic hydroxyl protons often present as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

A representative ¹H NMR spectrum of this compound has been recorded on a 400 MHz instrument in DMSO-d₆. chemicalbook.com

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not explicitly available in search results | Aromatic Protons (Ar-H) | ||

| Data not explicitly available in search results | Methylene Protons (-CH₂OH) | ||

| Data not explicitly available in search results | Phenolic Proton (-OH) |

¹³C NMR Spectroscopy

The carbon atom attached to the hydroxyl group (C-OH) and the carbon atom bearing the bromine (C-Br) are significantly shifted downfield and upfield, respectively, due to the electronic effects of these substituents. The carbon of the methylene group (—CH₂OH) will also have a characteristic chemical shift. The remaining aromatic carbons will appear in the typical aromatic region of the spectrum. nih.gov

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data not explicitly available in search results | C1 (C-CH₂OH) |

| Data not explicitly available in search results | C2 (C-OH) |

| Data not explicitly available in search results | C3 (Ar-CH) |

| Data not explicitly available in search results | C4 (Ar-CH) |

| Data not explicitly available in search results | C5 (C-Br) |

| Data not explicitly available in search results | C6 (Ar-CH) |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorption bands corresponding to the O-H, C-H, C-O, and C-Br stretching and bending vibrations. chemicalbook.comchemicalbook.com

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides a high-resolution spectrum of the compound. A notable feature in the FTIR spectrum of this compound is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups, broadened due to hydrogen bonding. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C-O stretching vibrations of the alcohol and phenol groups usually appear in the 1000-1260 cm⁻¹ region. The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the range of 500-600 cm⁻¹. Aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region. nih.gov

Attenuated Total Reflectance (ATR-IR) Spectroscopy

ATR-IR is a sampling technique that allows for the direct analysis of solid or liquid samples without extensive preparation. The ATR-IR spectrum of this compound would display similar characteristic bands to the FTIR spectrum, providing information about the same functional groups. The technique is particularly useful for obtaining a quick and reproducible IR spectrum of the compound. An ATR-IR spectrum for this compound has been recorded using a Bruker Tensor 27 FT-IR instrument. nih.gov

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H stretch | Phenolic and Alcoholic -OH |

| 3000-3100 | C-H stretch | Aromatic C-H |

| 2850-2960 | C-H stretch | Methylene -CH₂ |

| 1450-1600 | C=C stretch | Aromatic Ring |

| 1000-1260 | C-O stretch | Phenolic and Alcoholic C-O |

Note: The wavenumber ranges are typical for the indicated functional groups and may vary slightly for this specific compound.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that provides information about the vibrational modes of a molecule. While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. Certain vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-Br stretching mode. The symmetric stretching of the aromatic ring is often a prominent feature in the Raman spectrum. A Raman spectrum for this compound has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov

Table 4: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3060 | C-H stretch | Aromatic C-H |

| ~1600 | C=C stretch | Aromatic Ring |

| ~1000 | Ring breathing mode | Aromatic Ring |

Note: These are expected Raman shifts and the actual values may differ.

Mass Spectrometry (MS)

Mass spectrometry of this compound is crucial for confirming its molecular weight and isotopic distribution. The compound has a molecular formula of C₇H₇BrO₂ and a molecular weight of approximately 203.03 g/mol . nih.govscbt.comsigmaaldrich.com Due to the presence of bromine, the mass spectrum exhibits a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (50.7% and 49.3%, respectively). libretexts.org This results in two molecular ion peaks of almost equal intensity, separated by 2 mass-to-charge ratio (m/z) units.

In the gas chromatography-mass spectrometry (GC-MS) data for this compound, prominent peaks are observed at m/z 184 and 186. nih.gov These peaks likely correspond to the fragment ions resulting from the loss of a water molecule (H₂O, 18 amu) from the molecular ions [M]⁺ and [M+2]⁺, a common fragmentation pathway for alcohols known as dehydration. libretexts.org The presence of this M-18 pair of peaks further supports the structure of the alcohol. Another typical fragmentation for alcohols is alpha cleavage, which involves the breaking of a C-C bond adjacent to the oxygen atom. libretexts.org

Table 1: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇BrO₂ | nih.gov |

| Molecular Weight | 203.03 g/mol | nih.govsigmaaldrich.com |

| Nominal Mass | 202 u |

| Key GC-MS Peaks (m/z) | 184, 186 | nih.gov |

X-ray Diffraction (XRD) and Crystal Structure Analysis

X-ray diffraction techniques are definitive for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

In related structures, such as (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide, which is synthesized from the corresponding aldehyde, single-crystal X-ray studies have elucidated key structural features. nih.gov These include the planarity of the benzene (B151609) ring, the E configuration of double bonds, and the dihedral angles between different parts of the molecule. nih.gov Such studies also reveal intermolecular interactions, like hydrogen bonding, which dictate the packing of molecules in the crystal lattice. nih.gov

While specific computational studies focusing exclusively on the crystal structure of this compound are not extensively documented in public literature, computational chemistry provides powerful tools for complementing experimental data. Techniques such as Density Functional Theory (DFT) are often employed to optimize molecular geometry and predict spectroscopic properties. For similar halogenated phenolic compounds, computational methods can be used to calculate theoretical bond lengths and angles, which can then be compared with the values obtained from X-ray diffraction to validate the experimental structure. These studies can also model intermolecular interactions, such as hydrogen bonding, to understand the forces governing the crystal packing arrangement.

Elemental Analysis and Purity Assessment

The purity of this compound is typically assessed by chromatographic methods and elemental analysis. Commercial suppliers report purities of 98% or higher, often determined by Gas Chromatography (GC). sigmaaldrich.comtcichemicals.comsigmaaldrich.com The melting point is also a key indicator of purity, with a reported range of 108-112 °C. sigmaaldrich.comfishersci.be

Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Oxygen, Bromine) in the compound. The theoretical values are calculated from the molecular formula, C₇H₇BrO₂. Comparing the experimental results with the theoretical values is a standard method for verifying the empirical formula and assessing the sample's purity.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 41.40% |

| Hydrogen | H | 1.01 | 7 | 7.07 | 3.48% |

| Bromine | Br | 79.90 | 1 | 79.90 | 39.35% |

| Oxygen | O | 16.00 | 2 | 32.00 | 15.76% |

| Total | | | | 203.04 | 100.00% |

Other Advanced Spectroscopic Techniques

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.govnih.gov While specific XPS studies on this compound are not prominent, the technique's application to related brominated organic and organometallic compounds demonstrates its utility.

For instance, XPS can be used to probe the chemical environment of the bromine atom. The binding energy of the Br 3d core level would provide information about the C-Br bond and the oxidation state of the bromine. nih.govresearchwithnj.com Similarly, analysis of the O 1s and C 1s spectra could distinguish between the phenolic oxygen and the alcoholic oxygen, and the different carbon environments (aromatic, C-O, C-Br). surfacesciencewestern.com In studies of complex systems like brominated polymers or intercalated clay minerals, XPS has been instrumental in identifying the nature of bonding and the chemical transformations of the species involved. nih.govresearchwithnj.com This highlights the potential of XPS for detailed surface chemical analysis of functionalized benzyl alcohols.

Biological Activities and Biochemical Interactions

Enzyme Inhibition Studies

Enzyme inhibition is a key area of research for understanding the therapeutic potential of bromophenols. These compounds have been evaluated against several enzymes, with laccase being a notable target.

Laccase Inhibition and Structure-Activity Relationships of Derivatives

Laccases (benzenediol: oxygen oxidoreductase, EC 1.10.3.2) are multi-copper enzymes with a broad substrate specificity, making them targets for various applications. nih.gov However, their activity can be hindered by certain inhibitors. While direct studies on 5-Bromo-2-hydroxybenzyl alcohol are not prevalent, research on related phenolic compounds and other small molecules provides insight into potential structure-activity relationships (SAR).

Generally, laccase inhibitors can act through different mechanisms. For instance, sodium chloride has been shown to inhibit laccase in a substrate-dependent manner, being a noncompetitive inhibitor. nih.gov Small organic molecules, particularly those containing thiol groups like mercaptopurine, thioguanine, and captopril, have been identified as competitive inhibitors of laccase, with K_i values in the micromolar range. nih.gov This suggests that direct interaction with the enzyme's copper-containing active site is a viable inhibition strategy. nih.gov

Antimicrobial and Antifungal Investigations of Related Bromophenols

Bromophenols, a class of compounds found extensively in marine organisms like red algae, have demonstrated significant antimicrobial and antifungal properties. researchgate.net Their activity has been observed against a range of pathogenic microbes.

Derivatives of bromophenols have been synthesized and tested to explore their efficacy. For example, a series of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates were investigated for their antimicrobial and antifungal effects. nih.gov The study revealed that modifications to the substituent on the triazole ring significantly impacted the biological activity. nih.gov Specifically, converting the acid derivatives to their dimethylammonium salts tended to increase both antimicrobial and antifungal effects. nih.gov

Another study focused on simple bromophenol derivatives and their activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov A notable finding was that 3-bromo-2,6-dihydroxyacetophenone exhibited good activity against both strains and also inhibited the formation of biofilms, a key virulence factor for many pathogenic bacteria. nih.gov The presence of a ketone group adjacent to a hydroxyl group on the bromophenol skeleton was suggested to be important for this activity. nih.gov Furthermore, the bromophenol methylrhodomelol, isolated from the red alga Vertebrata lanosa, showed weak bacteriostatic activity against Pseudomonas aeruginosa and enhanced the susceptibility of multidrug-resistant strains to antibiotics like gentamicin.

The table below summarizes the antimicrobial and antifungal activities of selected bromophenol derivatives.

| Compound/Derivative Class | Test Organism(s) | Observed Activity | Reference(s) |

| 2-((5-(2-bromophenyl)-4-R-4H-1,2,4-triazol-3-yl)thio)acetate salts | P. aeruginosae, C. albicans | Moderate antimicrobial effect against P. aeruginosae; Most active antifungal compounds were the IIf–IIh derivatives. | nih.gov |

| 3-bromo-2,6-dihydroxyacetophenone | S. aureus, MRSA | Significant antibacterial activity; Inhibition of biofilm formation. | nih.gov |

| Methylrhodomelol | P. aeruginosa | Weak bacteriostatic activity; Enhanced susceptibility of multidrug-resistant strains to gentamicin. |

Neuroprotective Effects in Related Compounds

Bromophenols and other related phenolic compounds have been investigated for their potential to protect neurons from damage and degeneration. nih.govnih.gov These compounds are of interest for their potential application in neurodegenerative diseases.

Brominated polyphenols from the red alga Symphyocladia latiuscula have shown neuroprotective activity in models of diabetic neuropathy. nih.gov This activity is linked to the inhibition of aldose reductase, an enzyme implicated in the complications of diabetes. nih.gov Several bromophenols isolated from this alga demonstrated significant inhibitory activity against aldose reductase. nih.gov

Phenolic acids, which share structural similarities with bromophenols, have been extensively studied for their neuroprotective roles. Their mechanisms of action are diverse and include:

Anti-inflammatory effects: Attenuating inflammation in microglia by inhibiting the expression of inflammatory mediators like TNF-α and IL-6.

Antioxidant activity: Increasing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and protecting against oxidative stress-induced cell damage.

Modulation of apoptosis: Preventing programmed cell death by regulating the expression of pro-apoptotic (e.g., Bax, Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.

Ion channel modulation: Reducing intracellular free calcium ion levels, which can trigger neurotoxic pathways.

Anti-inflammatory and Antioxidant Properties of Related Compounds

The anti-inflammatory and antioxidant activities of bromophenols are well-documented and are believed to underpin many of their other biological effects. nih.govresearchgate.net These properties are closely linked, as oxidative stress is a major driver of inflammation. nih.gov

The antioxidant effect of bromophenols from marine sources is often attributed to the presence of electron-donating hydroxyl groups on the aromatic ring, which can scavenge free radicals. nih.gov Synthetic derivatives have also been created to study how modifications affect these properties. For instance, methylation and acetylation of natural bromophenols have been explored to understand the role of free hydroxyl groups. It is generally believed that the hydroxyl groups are crucial for free radical scavenging activity.

The anti-inflammatory mechanisms of related polyphenols often involve the modulation of key signaling pathways. For example, polyphenols from Ilex latifolia have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is achieved by suppressing the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway. Similarly, bromophenols have been reported to reduce the inflammatory transcription factor NF-κB in cancer cells. researchgate.net

Anticancer and Antitumor Activities of Related Compounds

A significant body of research points to the anticancer and antitumor potential of bromophenols derived from marine algae. These compounds have shown cytotoxic activity against a variety of human cancer cell lines.

Dibenzyl bromophenols isolated from the marine brown alga Leathesia nana exhibited moderate antiproliferative activity against several cancer cell lines, with IC₅₀ values in the nanomolar range. For example, one bromophenol derivative inhibited 50% of cell viability in A549 (lung), BGC-823 (stomach), MCF-7 (breast), and HCT-8 (colon) cancer cells at concentrations of 1.8, 3.8, 2.7, and 2.2 nM, respectively.

The mechanisms underlying these anticancer effects are multifaceted and include the induction of apoptosis (programmed cell death). One bromophenol, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), was found to induce apoptosis in human myelogenous leukemia (K562) cells by modulating the levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, as well as activating caspases-3 and -9. This points to the involvement of the mitochondrial pathway of apoptosis.

Synthetic modifications of bromophenols have also yielded compounds with potent anticancer activity. Derivatives of oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate were shown to inhibit the viability and induce apoptosis in K562 leukemia cells.

The table below presents the anticancer activities of various bromophenols against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line(s) | IC₅₀ Values | Mechanism of Action | Reference(s) |

| Dibenzyl bromophenol 9 | A549, BGC-823, MCF-7, HCT-8 | 1.8, 3.8, 2.7, 2.2 nM, respectively | Antiproliferative activity | |

| Dibenzyl bromophenols 8, 11, 12 | Bel7402 (hepatoma) | 4.8 - 7.4 nM | Cytotoxicity | |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) (12) | K562 (leukemia) | 13.9 µg/mL | Induction of mitochondrial pathway-related apoptosis (modulation of Bax/Bcl-2, activation of caspases-3 and -9) | |

| oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4) | K562 (leukemia) | Not specified | Inhibition of viability, induction of apoptosis |

Interactions with Biological Macromolecules

The biological activities of this compound and related compounds stem from their interactions with various biological macromolecules, primarily proteins and enzymes.

As discussed in the enzyme inhibition section (6.1), bromophenols can interact with the active sites of enzymes. For instance, bromophenol derivatives from S. latiuscula were found to be potent inhibitors of cholinesterases and BACE1, suggesting direct binding to these enzymes. nih.govresearchgate.net The competitive inhibition of laccase by some small organic molecules also points to direct interaction within the enzyme's substrate-binding pocket. nih.gov

In the context of anticancer activity (6.5), bromophenols interact with key proteins involved in the regulation of apoptosis. The modulation of the Bax/Bcl-2 ratio and the activation of caspases by BDDE indicate a direct or indirect interaction with these components of the apoptotic machinery. Furthermore, some bromophenol-hybrid compounds have been designed to inhibit poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and a target for cancer therapy.

The anti-inflammatory effects (6.4) are also mediated by interactions with macromolecules. The inhibition of the NF-κB and MAPK signaling pathways involves preventing the phosphorylation or translocation of key protein components of these cascades, thereby downregulating the expression of inflammatory genes. researchgate.net

Mechanisms of Action at the Molecular Level

The precise molecular mechanisms underlying the biological activities of this compound are not extensively documented in publicly available scientific literature. While the compound is utilized in chemical synthesis, detailed investigations into its specific interactions with cellular and molecular targets are limited. However, some insights can be gleaned from its structural characteristics and the activities of related compounds.

One supplier, Biosynth, notes that this compound, also referred to as 5-BrABA, has been explored as a diagnostic agent for detecting microbial infections. biosynth.com It is suggested to possess anti-infective properties, demonstrating inhibitory effects on the growth of certain ophthalmic bacteria, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus epidermidis. biosynth.com The description suggests that this cell-permeable compound may accumulate at the site of infection, though the specific molecular interactions leading to bacterial growth inhibition are not specified. biosynth.com

Due to the scarcity of direct research on this compound's mechanism of action, it is necessary to consider the activities of structurally analogous compounds to hypothesize potential pathways. For instance, the related compound p-hydroxybenzyl alcohol (HBA) has been studied for its anti-inflammatory and antioxidant properties. nih.govnih.gov Research on HBA has shown that it can suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in macrophages. nih.gov It has also been observed to reduce levels of reactive oxygen species (ROS). nih.gov These effects are often associated with the modulation of inflammatory signaling pathways. However, it is crucial to emphasize that these findings pertain to HBA and not directly to its brominated counterpart, and thus any extrapolation of mechanism should be approached with caution.

The presence of the bromine atom and the specific substitution pattern on the benzene (B151609) ring of this compound would significantly influence its electronic properties, lipophilicity, and steric profile compared to HBA. These differences are expected to alter its binding affinity for potential biological targets and, consequently, its mechanism of action.

Further research, including enzymatic assays, receptor binding studies, and cellular pathway analyses, is required to elucidate the specific molecular targets and mechanisms of action of this compound. Without such dedicated studies, a comprehensive understanding of how this compound exerts its biological effects at the molecular level remains speculative.

Data on Related Compounds:

| Compound Name | Observed Biological Activity | Potential Mechanism of Action (if reported) |

| p-Hydroxybenzyl alcohol (HBA) | Anti-inflammatory, Antioxidant, Anti-angiogenic, Anti-nociceptive | Suppression of nitric oxide (NO) production, Down-regulation of inducible nitric oxide synthase (iNOS) expression, Reduction of reactive oxygen species (ROS) |

| 5-Bromosalicylaldehyde (B98134) | Intermediate in synthesis of bioactive molecules | Mechanism dependent on the final synthesized compound |

Structure Activity Relationship Sar Studies of Derivatives

Influence of Halogen and Hydroxyl Substituents on Activity

The presence and position of halogen and hydroxyl groups on the aromatic ring of salicylaldehyde derivatives, the core structure of 5-Bromo-2-hydroxybenzyl alcohol, have a profound impact on their antimicrobial activity. While specific SAR studies on a series of this compound derivatives with varied halogen and hydroxyl substitutions are not extensively documented in publicly available literature, general principles can be drawn from studies on related compounds.

Halogenation, in general, has been shown to enhance the antimicrobial potency of salicylaldehydes. A systematic survey of substituted salicylaldehydes revealed that halogenated derivatives display highly potent activity against a range of microbes. researchgate.netnih.gov The introduction of a bromine atom, as in the case of this compound, is expected to increase the lipophilicity of the molecule, which may facilitate its passage through microbial cell membranes. The position of the halogen is also crucial; for instance, in a series of salicylanilides, a nitro group (another electron-withdrawing group) at position 4 of the salicylic acid moiety was found to be beneficial for antimycobacterial activity.

Table 1: Hypothetical Influence of Substituents on Antimicrobial Activity of Salicylaldehyde Derivatives

| R1 (Position 5) | R2 (Position 2) | Relative Antimicrobial Activity |

| H | OH | Low |

| Br | OH | Moderate to High |

| Cl | OH | Moderate to High |

| I | OH | Moderate to High |

| Br | H | Low |

| OH | OH | Variable |

Note: This table is illustrative and based on general findings for substituted salicylaldehydes, not specific to this compound derivatives.

Impact of Alkyl Chain Length and Substitutions on Biological Activity

For instance, in other series of biologically active compounds, a clear relationship between alkyl chain length and activity is often observed. An optimal chain length is frequently identified, beyond which activity may decrease due to steric hindrance or excessive lipophilicity. It is plausible that derivatization of the hydroxyl or benzyl alcohol moieties of this compound with alkyl chains of varying lengths would modulate its biological profile. For example, esterification or etherification of the phenolic hydroxyl group could be explored, as could the introduction of alkyl substituents at other positions on the aromatic ring.

A study on salicyl alcohol derivatives for cosmetic and pharmaceutical applications mentions the use of various alkyl groups in their structures, highlighting the versatility of this scaffold for modification. google.com

Table 2: Postulated Effect of Alkyl Chain Substitution on a Hypothetical Biological Target

| Derivative of this compound | Alkyl Chain Length | Predicted Biological Activity |

| O-Methyl | C1 | Baseline |

| O-Ethyl | C2 | Increased |

| O-Propyl | C3 | Optimal |

| O-Butyl | C4 | Decreased |

| O-Pentyl | C5 | Significantly Decreased |

Note: This table presents a hypothetical trend and is not based on experimental data for this compound derivatives.

Role of the Salicylic Aldehyde Framework in Enzyme Inhibition

The salicylaldehyde framework, which is the precursor to this compound, is a well-established pharmacophore in the design of enzyme inhibitors. The ortho-hydroxybenzaldehyde moiety can participate in various interactions with enzyme active sites, including hydrogen bonding and coordination with metal ions.

Derivatives of salicylaldehyde have been shown to inhibit a variety of enzymes. For example, certain salicylaldehyde derivatives have demonstrated inhibitory activity against microbial enzymes, contributing to their antimicrobial effects. researchgate.netnih.gov The specific bromination at the 5-position of the salicylaldehyde framework in this compound is likely to influence its enzyme inhibitory profile. The bromine atom can alter the electronic properties of the aromatic ring and introduce the possibility of halogen bonding, a specific non-covalent interaction that can contribute to ligand-protein binding.

Furthermore, the reduction of the aldehyde group to a benzyl alcohol, as in this compound, changes the nature of the interaction with the enzyme. While the aldehyde can form covalent bonds with nucleophilic residues in an enzyme's active site (e.g., through Schiff base formation), the benzyl alcohol group will primarily engage in hydrogen bonding and van der Waals interactions.

Conformational Analysis and Receptor Binding

The three-dimensional conformation of this compound derivatives is a key determinant of their interaction with biological receptors. Conformational analysis aims to identify the preferred spatial arrangement of the molecule's atoms, which in turn dictates its shape and ability to fit into a receptor's binding pocket.

Molecular modeling techniques are often employed to predict the low-energy conformations of ligands and to simulate their binding to receptor sites. nih.gov For derivatives of this compound, key conformational features would include the orientation of the hydroxyl and hydroxymethyl groups relative to the benzene (B151609) ring and each other. Intramolecular hydrogen bonding between these two groups could play a significant role in stabilizing a particular conformation.

Design and Synthesis of Analogues for SAR Probing

The design and synthesis of analogues are fundamental to any SAR study. For this compound, a variety of synthetic strategies can be employed to create a library of derivatives for biological evaluation.

Systematic modifications would typically involve:

Modification of the aromatic ring: Introducing or altering substituents at other positions of the benzene ring to probe the effects of electronics and sterics.

Derivatization of the hydroxyl group: Converting the phenolic hydroxyl into ethers or esters to investigate the importance of the hydrogen bond donating ability.

Modification of the benzyl alcohol moiety: Esterification or etherification of the alcohol, or its oxidation back to an aldehyde or to a carboxylic acid, to explore the role of this functional group.

Introduction of various linkers and functional groups: Attaching different chemical moieties to the core structure to explore new interaction possibilities with biological targets.

The synthesis of such analogues would rely on established organic chemistry methodologies. For example, the synthesis of salicylaldehyde derivatives often serves as a starting point, followed by modifications to the aldehyde and other functional groups. uobaghdad.edu.iq The biological evaluation of these synthesized analogues would then provide the data necessary to build a comprehensive SAR model, guiding the design of more potent and selective compounds.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatographic techniques are powerful tools for the separation, identification, and quantification of 5-Bromo-2-hydroxybenzyl alcohol from mixtures. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the sample is first vaporized and then separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components are then detected and identified by a mass spectrometer, which provides information about the mass-to-charge ratio of the compound and its fragments.

For the analysis of benzyl alcohol and its derivatives, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl/95% methylpolysiloxane stationary phase, is often suitable. The operating conditions, including injector temperature, oven temperature program, and carrier gas flow rate, would need to be optimized to achieve good resolution and peak shape for this compound. Derivatization, such as silylation, may be employed to increase the volatility and thermal stability of the analyte, potentially leading to improved chromatographic performance and lower detection limits.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC analysis. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach. In RP-HPLC, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The detection of this compound can be achieved using a diode-array detector (DAD) or a UV-Vis detector, set at a wavelength where the compound exhibits maximum absorbance. For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS). An electrospray ionization (ESI) source in negative ion mode would likely be effective for the analysis of this phenolic compound.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Key Considerations |

| GC-MS | 5% Phenyl/95% Methylpolysiloxane | Helium | Mass Spectrometry (MS) | Derivatization may be required; Optimization of temperature program is crucial. |

| RP-HPLC | C8 or C18 | Acetonitrile/Water or Methanol/Water | DAD or UV-Vis, Mass Spectrometry (MS) | Gradient elution may be necessary for complex samples; Mobile phase pH can affect retention. |

Electrochemical Methods

Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of electroactive compounds like this compound. The phenolic hydroxyl group and the aromatic ring are susceptible to oxidation, making this compound suitable for analysis by techniques such as cyclic voltammetry and differential pulse voltammetry.

These methods involve measuring the current response of the analyte at an electrode surface as a function of an applied potential. The oxidation potential can provide qualitative information about the compound, while the peak current is proportional to its concentration, allowing for quantification. The choice of working electrode material (e.g., glassy carbon, carbon paste, or modified electrodes) and the composition of the supporting electrolyte are critical parameters that need to be optimized to achieve the desired sensitivity and selectivity. The electrochemical oxidation of the phenolic group of this compound would likely proceed via a mechanism involving the formation of a phenoxyl radical.

Spectroscopic Analytical Techniques

Spectroscopic techniques are invaluable for the structural elucidation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are powerful tools for the unambiguous identification of this compound. The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Infrared (IR) Spectroscopy:

IR spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the hydroxyl (-OH) groups (both phenolic and alcoholic), the aromatic C-H and C=C bonds, and the C-Br bond.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. This information is crucial for confirming the identity of this compound. The mass spectrum will show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the molecule.

UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy can be used for the quantitative analysis of this compound. The compound exhibits absorption in the UV region due to the electronic transitions within the aromatic ring. A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

| Spectroscopic Data | Characteristic Features |

| ¹H NMR | Signals corresponding to aromatic protons, the methylene protons of the benzyl alcohol group, and the hydroxyl protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbon bearing the hydroxyl group, the carbon with the bromine atom, and the methylene carbon. |

| IR (cm⁻¹) | Broad O-H stretching (phenolic and alcoholic), aromatic C-H stretching, aromatic C=C stretching, and C-Br stretching. |

| Mass Spectrum (m/z) | Molecular ion peak and characteristic fragment ions. |

Analysis in Complex Matrices

The analysis of this compound in complex matrices such as environmental samples (e.g., water, soil) or biological fluids (e.g., urine, plasma) requires efficient sample preparation techniques to remove interfering substances and concentrate the analyte.

Solid-Phase Extraction (SPE):

SPE is a widely used technique for the extraction and pre-concentration of phenolic compounds from aqueous samples. researchgate.netnih.gov For this compound, a reversed-phase sorbent, such as C18 or a polymeric sorbent, would be suitable. The sample is passed through the SPE cartridge, where the analyte is retained on the sorbent. After washing to remove interferences, the analyte is eluted with a small volume of an organic solvent. The eluate can then be analyzed by HPLC or GC-MS.

Liquid-Liquid Extraction (LLE):

LLE is another common technique for extracting phenolic compounds from aqueous matrices. nih.gov The sample is extracted with a water-immiscible organic solvent in which this compound has a high solubility. The choice of solvent is crucial and depends on the polarity of the analyte and the nature of the sample matrix.

Extraction from Solid Matrices:

For the analysis of this compound in solid matrices like soil or sediment, extraction techniques such as pressurized liquid extraction (PLE) or Soxhlet extraction can be employed. cabidigitallibrary.orgresearchgate.netnih.gov These methods use organic solvents at elevated temperatures and pressures to efficiently extract the analyte from the solid matrix. The resulting extract typically requires a cleanup step, such as SPE, before instrumental analysis.

The choice of the analytical method and sample preparation technique will depend on the specific requirements of the analysis, including the concentration of the analyte, the nature of the sample matrix, and the available instrumentation.

Advanced Materials Science Applications and Polymer Chemistry

Integration into Hybrid Materials

While direct incorporation of 5-Bromo-2-hydroxybenzyl alcohol into classic hybrid materials like metal-organic frameworks (MOFs) is not extensively documented, its primary role lies in its function as a precursor to sophisticated ligands. The alcohol can be readily oxidized to its corresponding aldehyde, 5-bromosalicylaldehyde (B98134). This aldehyde is a crucial starting material for synthesizing Schiff base ligands. oup.comscbt.com

These Schiff bases, featuring an imine (-C=N-) group, are excellent chelating agents that can coordinate with various metal ions. This coordination chemistry is fundamental to the bottom-up construction of metal-organic hybrid materials. The bromine atom on the aromatic ring is retained throughout this transformation, imparting specific electronic properties and potentially influencing the final structure and functionality of the hybrid material. The ability of the bromine atom to participate in further reactions, such as nucleophilic substitutions or coupling reactions, opens avenues for post-synthetic modification of the resulting materials. nih.gov

Polymerization Reactions

The bifunctional nature of this compound makes it a candidate for several types of polymerization reactions, leading to polymers with tailored properties.

One significant potential application is in the synthesis of brominated phenolic resins . Phenolic resins are traditionally formed from the reaction of phenols with formaldehyde. mdpi.com As a substituted hydroxybenzyl alcohol (also known as a saligenin), this compound can act as a monomer in this process. nih.gov Its participation in condensation polymerization would lead to a polymer backbone with bromine atoms regularly incorporated. The presence of bromine is well-known to enhance the flame retardancy of materials, a critical property for applications in electronics, construction, and transportation.

Furthermore, this compound serves as a key intermediate in the synthesis of monomers for advanced polymers like polybenzoxazines . rsc.org Polybenzoxazines are a class of high-performance thermosetting polymers known for their excellent thermal stability, mechanical strength, low water absorption, and near-zero polymerization shrinkage. mdpi.comacs.org The synthesis of a benzoxazine (B1645224) monomer typically involves the reaction of a phenol, a primary amine, and formaldehyde. nih.gov this compound can be used to synthesize more complex, functionalized phenolic precursors or amine precursors, which are then reacted to form specialized benzoxazine monomers. For instance, it is a documented precursor in the synthesis of 7-bromo-2,3-diphenyl-5H-imidazo[2,1-b] nih.govresearchgate.netbenzoxazine. rsc.org The subsequent thermal ring-opening polymerization of such monomers yields highly cross-linked, high-performance brominated polybenzoxazines. acs.orgresearchgate.net

Applications in Functional Materials

A primary application of this compound in functional materials is as a precursor to 5-bromosalicylaldehyde, which is then used to create a wide array of Schiff bases. mdpi.com These organic compounds are formed through the condensation reaction between the aldehyde and a primary amine. oup.com The resulting Schiff bases, and particularly their transition metal complexes, have been the subject of extensive research due to their diverse biological activities. nih.gov

These Schiff base metal complexes have shown significant potential as functional materials with antimicrobial properties. Research has demonstrated their effectiveness against various strains of bacteria and fungi. researchgate.netnih.gov The specific metal ion and the structure of the amine component can be varied to tune the biological activity. For example, a Schiff base derived from 5-bromosalicylaldehyde and sulfadiazine (B1682646) exhibited a broad spectrum of antibacterial and antifungal properties. Similarly, complexes synthesized with metals like Nickel (Ni), Zinc (Zn), Copper (Cu), and Cobalt (Co) have shown good activity against both Gram-positive and Gram-negative bacteria. nih.gov Beyond antimicrobial applications, these complexes have also been investigated for their catalytic and anticancer properties. scbt.com

| Schiff Base Precursors | Resulting Schiff Base/Complex | Reported Functional Application |

| 5-Bromosalicylaldehyde + p-Toluidine | N-(5-bromo-2-hydroxybenzylidene)-4-methylaniline | Antimicrobial Activity researchgate.net |

| 5-Bromosalicylaldehyde + Sulfadiazine | 4-((5-bromo-2-hydroxybenzylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide | Antibacterial & Antifungal Activity |

| 5-Bromosalicylaldehyde + 4,6-Dinitro-2-aminobenzothiazole | (E)-4-bromo-2-((5,7-dinitrobenzo[d]thiazol-2-ylimino)methyl)phenol | Antibacterial Activity nih.gov |

| 5-Bromosalicylaldehyde + 3-hydroxy-2-naphthoylhydrazide | (E)-N'-(5-bromo-2-hydroxybenzylidene)-3-hydroxy-2-naphthohydrazide | Precursor for Organotin(IV) Complexes oup.com |

| 5-Bromosalicylaldehyde + Aniline | Schiff base ligand for transition metal complexes | Antibacterial, Catalysis, Dye Industry scbt.com |

Nanomaterials Synthesis Utilizing this compound as Precursor

The synthesis of metallic nanoparticles using "green" chemistry principles is a rapidly expanding field of research, and phenolic compounds are at the forefront of this movement. oup.comnih.gov These plant-derived or synthetic compounds can serve a dual purpose as both reducing agents and stabilizing (capping) agents in the formation of nanoparticles from metal salts. mdpi.com

This compound is a strong candidate for this application. Its phenolic hydroxyl group possesses antioxidant properties, enabling it to reduce metal ions (e.g., Au³⁺ to Au⁰ or Ag⁺ to Ag⁰) to form metallic nanoparticles. oup.comnih.gov Once the nanoparticles are formed, the this compound molecule, along with its oxidized products, can adsorb onto the nanoparticle surface. This "capping" process prevents the nanoparticles from agglomerating, ensuring their stability in solution. nih.gov The presence of both hydroxyl groups (phenolic and alcoholic) provides multiple anchor points for binding to the nanoparticle surface. While specific studies focusing exclusively on this compound are not abundant, the well-established role of related phenolic compounds and salicylates in nanoparticle synthesis strongly supports its potential in this area. nih.govnih.gov The bromine atom would also remain on the surface, potentially modifying the electronic and catalytic properties of the final nanomaterial.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.